2-(1H-pyrrol-2-yl)morpholine
Description
2-(1H-Pyrrol-2-yl)morpholine is a heterocyclic compound comprising a morpholine ring (a six-membered saturated ring containing one nitrogen and one oxygen atom) linked to a pyrrole moiety (a five-membered aromatic ring with one nitrogen atom). This hybrid structure combines the electron-rich aromaticity of pyrrole with the polarity and conformational flexibility of morpholine. Such dual functionality makes it a promising scaffold in medicinal chemistry, particularly for drug candidates targeting central nervous system disorders or enzyme inhibition .
The pyrrole group may enhance π-π stacking interactions in biological targets, while the morpholine ring improves aqueous solubility compared to purely aromatic systems.
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-(1H-pyrrol-2-yl)morpholine |
InChI |
InChI=1S/C8H12N2O/c1-2-7(10-3-1)8-6-9-4-5-11-8/h1-3,8-10H,4-6H2 |
InChI Key |
VAJLCZBVXDXNHS-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1)C2=CC=CN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrrol-2-yl)morpholine can be achieved through various methods. One common approach involves the condensation of pyrrole derivatives with morpholine under specific reaction conditions. For instance, the reaction of 2,5-dimethoxytetrahydrofuran with morpholine in the presence of a catalytic amount of iron (III) chloride can yield the desired product . Another method involves the use of N-substituted pyrroles, which can be synthesized through the Paal-Knorr pyrrole synthesis .
Industrial Production Methods
Industrial production of 2-(1H-pyrrol-2-yl)morpholine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrrol-2-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring, often using alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Common reagents used in the reactions of 2-(1H-pyrrol-2-yl)morpholine include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrrole-2-carboxaldehydes, while reduction can produce pyrrol-2-ylmethanols .
Scientific Research Applications
2-(1H-pyrrol-2-yl)morpholine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(1H-pyrrol-2-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of various enzymes and receptors, leading to its observed biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation or bacterial growth .
Comparison with Similar Compounds
2-(1H-Pyrazol-3-yl)morpholine Dihydrochloride
- Structure : Morpholine linked to a pyrazole ring (a five-membered aromatic ring with two adjacent nitrogen atoms) in its dihydrochloride salt form.
- Key Differences :
- Applications : Pyrazole-morpholine hybrids are often explored as kinase inhibitors or antimicrobial agents due to their ability to interact with ATP-binding pockets.
4-(4,6-Dichloropyrimidin-2-yl)morpholine
- Structure : Morpholine attached to a 2-position of a dichloropyrimidine ring (a six-membered aromatic ring with two nitrogen atoms and two chlorine substituents).
- Reactivity: The electron-deficient pyrimidine ring facilitates nucleophilic aromatic substitution reactions, enabling further functionalization .
- Applications : Widely used as an intermediate in agrochemicals and antiviral agents, leveraging pyrimidine’s role in nucleotide analog synthesis.
4-(6-Chloro-2-(pyrrolidin-1-yl)quinolin-4-yl)morpholine
- Structure: Morpholine linked to a quinoline core (a fused benzene-pyridine system) substituted with pyrrolidine (a saturated five-membered ring with one nitrogen) and chlorine.
- Key Differences: Planarity: The quinoline-pyrrolidine system introduces steric bulk and reduced planarity compared to the simpler pyrrole-morpholine structure.
- Applications: Such compounds are investigated for anticancer activity due to quinoline’s DNA intercalation properties.
2-[(3R)-3-Methylmorpholin-4-yl]-4-(1-methyl-1H-pyrazol-5-yl)-8-(1H-pyrazol-5-yl)-1,7-naphthyridine
- Structure : A naphthyridine core (a bicyclic system with two nitrogen atoms) decorated with methylmorpholine and pyrazole groups.
- Key Differences :
- Applications : Targeted as a high-purity kinase inhibitor for oncology therapeutics.
Data Table: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
